molecular formula C22H27NO4 B13854257 (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Cat. No.: B13854257
M. Wt: 369.5 g/mol
InChI Key: XZMKWYIVVWJILD-GVVUEQADSA-N
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Description

The compound (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol is a complex organic molecule with a unique structure. It belongs to the class of benzofuroisoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by its multiple chiral centers and the presence of both allyl and propoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol involves several steps, starting from simpler precursors. The key steps typically include:

    Formation of the benzofuroisoquinoline core: This is achieved through a series of cyclization reactions.

    Introduction of the allyl group: This step involves the use of allyl halides under basic conditions.

    Addition of the propoxy group: This is typically done using propyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol: undergoes various types of chemical reactions, including:

    Oxidation: This can lead to the formation of ketones or aldehydes.

    Reduction: This can convert ketones or aldehydes back to alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the allyl and propoxy groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halides and strong bases are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol: can be compared with other benzofuroisoquinoline derivatives, such as:

    Nalmefene: Known for its opioid receptor antagonist properties.

    Nalfurafine: Used for its anti-itching effects.

    Naloxone: A well-known opioid antagonist used in overdose treatments.

The uniqueness of This compound lies in its specific functional groups and chiral centers, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

(4R,4aS,12bS)-3-prop-2-enyl-7-propoxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C22H27NO4/c1-3-10-23-11-9-21-18-14-5-6-15(24)19(18)27-20(21)16(26-12-4-2)7-8-22(21,25)17(23)13-14/h3,5-7,17,20,24-25H,1,4,8-13H2,2H3/t17-,20?,21+,22-/m1/s1

InChI Key

XZMKWYIVVWJILD-GVVUEQADSA-N

Isomeric SMILES

CCCOC1=CC[C@]2([C@H]3CC4=C5[C@]2(C1OC5=C(C=C4)O)CCN3CC=C)O

Canonical SMILES

CCCOC1=CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O

Origin of Product

United States

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